Cas no 2137897-04-0 (Benzenamine, N-methyl-4-(1-methyl-1H-imidazol-5-yl)-)

Benzenamine, N-methyl-4-(1-methyl-1H-imidazol-5-yl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-methyl-4-(1-methyl-1H-imidazol-5-yl)-
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- Inchi: 1S/C11H13N3/c1-12-10-5-3-9(4-6-10)11-7-13-8-14(11)2/h3-8,12H,1-2H3
- InChI Key: FJGNZXRYKULSNC-UHFFFAOYSA-N
- SMILES: C1(NC)=CC=C(C2N(C)C=NC=2)C=C1
Benzenamine, N-methyl-4-(1-methyl-1H-imidazol-5-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-695954-0.05g |
N-methyl-4-(1-methyl-1H-imidazol-5-yl)aniline |
2137897-04-0 | 0.05g |
$1140.0 | 2023-03-10 | ||
Enamine | EN300-695954-1.0g |
N-methyl-4-(1-methyl-1H-imidazol-5-yl)aniline |
2137897-04-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-695954-0.1g |
N-methyl-4-(1-methyl-1H-imidazol-5-yl)aniline |
2137897-04-0 | 0.1g |
$1195.0 | 2023-03-10 | ||
Enamine | EN300-695954-2.5g |
N-methyl-4-(1-methyl-1H-imidazol-5-yl)aniline |
2137897-04-0 | 2.5g |
$2660.0 | 2023-03-10 | ||
Enamine | EN300-695954-10.0g |
N-methyl-4-(1-methyl-1H-imidazol-5-yl)aniline |
2137897-04-0 | 10.0g |
$5837.0 | 2023-03-10 | ||
Enamine | EN300-695954-5.0g |
N-methyl-4-(1-methyl-1H-imidazol-5-yl)aniline |
2137897-04-0 | 5.0g |
$3935.0 | 2023-03-10 | ||
Enamine | EN300-695954-0.25g |
N-methyl-4-(1-methyl-1H-imidazol-5-yl)aniline |
2137897-04-0 | 0.25g |
$1249.0 | 2023-03-10 | ||
Enamine | EN300-695954-0.5g |
N-methyl-4-(1-methyl-1H-imidazol-5-yl)aniline |
2137897-04-0 | 0.5g |
$1302.0 | 2023-03-10 |
Benzenamine, N-methyl-4-(1-methyl-1H-imidazol-5-yl)- Related Literature
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
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4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
Additional information on Benzenamine, N-methyl-4-(1-methyl-1H-imidazol-5-yl)-
Research Briefing on Benzenamine, N-methyl-4-(1-methyl-1H-imidazol-5-yl)- (CAS: 2137897-04-0): Recent Advances and Applications
Benzenamine, N-methyl-4-(1-methyl-1H-imidazol-5-yl)- (CAS: 2137897-04-0) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazole and benzenamine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of biological pathways relevant to oncology and neurology. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a compound of high interest for drug development.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers investigated the role of Benzenamine, N-methyl-4-(1-methyl-1H-imidazol-5-yl)- as a potent inhibitor of protein kinases involved in cancer progression. The study employed a combination of in vitro and in vivo models to demonstrate the compound's ability to selectively target and inhibit key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in various cancers. The results indicated a significant reduction in tumor growth and metastasis, highlighting the compound's potential as a novel anticancer agent.
Further research has explored the compound's application in neurological disorders. A recent preprint in BioRxiv detailed its neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The study revealed that Benzenamine, N-methyl-4-(1-methyl-1H-imidazol-5-yl)- could attenuate oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function and motor coordination. These findings suggest a dual therapeutic potential, positioning the compound as a versatile candidate for both oncological and neurological indications.
From a pharmacokinetic perspective, advancements have been made in optimizing the bioavailability and stability of Benzenamine, N-methyl-4-(1-methyl-1H-imidazol-5-yl)-. A study in the European Journal of Pharmaceutical Sciences utilized prodrug strategies and nanoformulations to enhance the compound's solubility and tissue penetration. These modifications not only improved its therapeutic index but also reduced off-target effects, paving the way for clinical translation.
In conclusion, Benzenamine, N-methyl-4-(1-methyl-1H-imidazol-5-yl)- (CAS: 2137897-04-0) represents a promising scaffold for drug development, with demonstrated efficacy in both cancer and neurodegenerative diseases. Ongoing research aims to further elucidate its molecular targets and optimize its pharmacological properties, bringing it closer to clinical application. The compound's multifaceted biological activities underscore its potential to address unmet medical needs in diverse therapeutic areas.
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